molecular formula C12H18N4O B1395184 N'-Hydroxy-2-(4-methyl-1-piperazinyl)-benzenecarboximidamide CAS No. 1021244-09-6

N'-Hydroxy-2-(4-methyl-1-piperazinyl)-benzenecarboximidamide

Cat. No.: B1395184
CAS No.: 1021244-09-6
M. Wt: 234.3 g/mol
InChI Key: BJPPZWZJGDLCPT-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

N'-Hydroxy-2-(4-methyl-1-piperazinyl)-benzenecarboximidamide possesses the molecular formula C₁₂H₁₈N₄O and is registered under the Chemical Abstracts Service number 66975-09-5. The International Union of Pure and Applied Chemistry systematic name for this compound is N'-hydroxy-2-(4-methylpiperazin-1-yl)benzenecarboximidamide, reflecting its structural composition according to established nomenclature conventions. Alternative nomenclature systems recognize this compound under several synonymous designations, including this compound and various catalog-specific identifiers used by chemical suppliers.

The structural identity of this compound centers on its amidoxime functional group, which consists of both a hydroxyimino and an amino group attached to the same carbon atom. This dual functionality makes amidoximes versatile building blocks for the synthesis of various heterocycles and contributes to their rich biological activity profiles. The piperazine ring system attached at the ortho position of the benzene ring introduces additional nitrogen-containing functionality, creating a complex molecular architecture with multiple potential sites for chemical reactivity.

Table 1: Molecular Descriptors and Physical Properties

Property Value Reference
Molecular Formula C₁₂H₁₈N₄O
Chemical Abstracts Service Number 66975-09-5
Molecular Weight Approximately 234.3 g/mol
Classification Benzenecarboximidamide derivative
Functional Groups Amidoxime, Piperazine

Historical Context and Discovery

The development of this compound occurs within the broader historical context of amidoxime chemistry, which traces its origins to the nineteenth century. The first synthesized amidoxime was formamidoxime, obtained in 1873 by Lossen and Schigerdecker, though the complete chemical structure of amidoximes was not established until 1884 through Tiemann's pioneering work. This historical foundation established the groundwork for the subsequent development of more complex amidoxime derivatives, including those incorporating heterocyclic substituents such as piperazine rings.

The evolution of amidoxime chemistry has been marked by significant advances in synthetic methodology and understanding of their biological properties. Many synthesis methods for amidoximes have been explored throughout history, with the most commonly employed approach in contemporary research being the nucleophilic attack of hydroxylamine on nitriles. This fundamental reaction has enabled the preparation of numerous amidoxime derivatives, including complex structures like this compound that incorporate additional functional groups and heterocyclic systems.

The historical development of amidoxime research has been significantly influenced by the discovery of their diverse biological activities. In 1986, a patent was filed for a series of compounds containing amidoxime functions that possessed cardiotonic activities and could increase heart muscle force. This landmark development was followed in 1989 by a second patent demonstrating that many compounds bearing amidoxime functions could reduce heart failures by increasing the contractile force of heart muscle. These discoveries established amidoximes as important scaffolds for pharmaceutical research and development.

Classification Within Benzenecarboximidamide Compounds

This compound belongs to the broader class of benzenecarboximidamide compounds, which are characterized by the presence of a carboximidamide functional group attached to a benzene ring. Within this classification system, the compound represents a specialized subclass featuring N-hydroxy substitution, which distinguishes it from simple benzimidamides and places it specifically within the amidoxime category.

The structural classification of this compound reveals multiple levels of organization within organic chemical taxonomy. At the primary level, it functions as an aromatic amidoxime, featuring the characteristic C=N-OH functionality that defines this compound class. The secondary classification encompasses its status as a substituted benzenecarboximidamide, where the benzene ring serves as the core aromatic system bearing the carboximidamide substituent. Tertiary classification considerations include its designation as a piperazine-substituted derivative, reflecting the presence of the heterocyclic nitrogen-containing ring system.

Table 2: Structural Classification Hierarchy

Classification Level Category Key Features
Primary Amidoxime C=N-OH functional group
Secondary Benzenecarboximidamide Aromatic carboximidamide
Tertiary Piperazine derivative N-heterocyclic substitution
Quaternary Methylated piperazine Alkyl-substituted nitrogen

The relationship between this compound and other members of the benzenecarboximidamide family can be understood through comparative structural analysis. Related compounds within this family include simpler derivatives such as N'-hydroxy-2,4-dimethylbenzenecarboximidamide and more complex structures like N'-hydroxy-2-(4-hydroxy-1-piperidinyl)-benzenecarboximidamide. These structural relationships demonstrate the versatility of the benzenecarboximidamide scaffold for accommodating diverse substituent patterns while maintaining the core amidoxime functionality.

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research stems from its representation of multiple important chemical concepts and its potential applications in various research domains. As a member of the amidoxime family, this compound embodies the rich reactivity patterns that have made these structures valuable targets for synthetic methodology development and mechanistic investigation.

One of the most significant aspects of amidoxime chemistry relevant to this compound involves their capacity for nitric oxide release through enzymatic oxidation. Research has demonstrated that amidoximes can be oxidized by various hemoproteins, including cytochrome P450 and horseradish peroxidase, leading to the generation of nitric oxide alongside other oxidation products. This biological transformation pathway has important implications for understanding the pharmacological properties of amidoxime-containing compounds and their potential therapeutic applications.

The synthetic accessibility of this compound through established amidoxime preparation methods contributes to its research significance. The most commonly employed synthetic approach involves the nucleophilic attack of hydroxylamine on appropriate nitrile precursors, a methodology that has been refined through decades of research. Alternative synthetic strategies have been developed, including innovative one-pot approaches for the synthesis of N-substituted amidoximes from secondary amides, demonstrating the continued evolution of synthetic methods in this area.

The compound's structural features make it particularly valuable for investigating structure-activity relationships within the amidoxime class. The presence of both the methylated piperazine substituent and the amidoxime functionality provides opportunities to study the effects of heterocyclic substitution patterns on the chemical and biological properties of benzenecarboximidamide derivatives. This structural complexity allows researchers to examine how specific substituent modifications influence reactivity, stability, and potential biological activity.

Recent developments in amidoxime research have highlighted their importance as prodrug candidates, particularly in cases where the parent drug compounds have poor oral bioavailability. The mitochondrial amidoxime-reducing component enzyme system has been identified as a key factor in the biotransformation of amidoximes to their corresponding amidines, providing a mechanistic foundation for prodrug strategies. This discovery has significant implications for the pharmaceutical potential of compounds like this compound and related structures.

Table 3: Research Applications and Significance

Research Domain Application Relevance
Synthetic Methodology Amidoxime formation reactions Mechanistic studies
Biochemical Research Enzyme-mediated transformations Metabolic pathways
Medicinal Chemistry Prodrug development Bioavailability enhancement
Structural Chemistry Structure-activity relationships Rational design

The ongoing research interest in amidoxime compounds, including derivatives like this compound, reflects their multifaceted utility in contemporary organic chemistry. Their role as versatile synthetic intermediates, combined with their biological activity profiles and potential therapeutic applications, positions these compounds at the intersection of synthetic, medicinal, and biochemical research. This interdisciplinary significance ensures continued investigation into their properties, reactivity patterns, and potential applications across multiple areas of chemical science.

Properties

IUPAC Name

N'-hydroxy-2-(4-methylpiperazin-1-yl)benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c1-15-6-8-16(9-7-15)11-5-3-2-4-10(11)12(13)14-17/h2-5,17H,6-9H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPPZWZJGDLCPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Methylpiperazinyl Intermediate

  • Reagents: Piperazine, methyl iodide or methyl sulfate
  • Conditions: Alkylation under basic conditions (e.g., potassium carbonate) in polar aprotic solvents (e.g., acetonitrile) at ambient to moderate temperatures (25–60 °C)
  • Outcome: Selective mono-methylation yielding 4-methylpiperazine with high purity.

Preparation of Benzenecarboximidamide Derivative

  • Reagents: Benzonitrile or substituted benzamide
  • Method: Conversion to amidine via Pinner reaction or direct amidination using ammonia or amine sources under acidic conditions
  • Conditions: Acidic medium (e.g., HCl or H2SO4), reflux temperatures (80–120 °C)
  • Purification: Crystallization or recrystallization to isolate benzenecarboximidamide.

Coupling of Piperazinyl Group to Benzenecarboximidamide

  • Reaction Type: Nucleophilic substitution or amidination
  • Reagents: 4-methylpiperazine, benzenecarboximidamide, coupling agents (e.g., EDCI, DCC) or catalysts (e.g., palladium complexes in some cases)
  • Solvents: Polar aprotic solvents such as DMF, DMSO, or acetonitrile
  • Conditions: Mild heating (50–80 °C), inert atmosphere to prevent oxidation
  • Duration: Several hours (4–12 h) depending on scale and catalyst used
  • Work-up: Extraction, washing, and chromatographic purification to isolate the coupled product.

Hydroxylation to Form N'-Hydroxy Group

  • Reagents: Hydroxylamine hydrochloride or hydroxylamine derivatives
  • Method: Reaction with the amidine nitrogen under controlled pH (neutral to slightly basic)
  • Conditions: Room temperature to mild heating (25–50 °C), aqueous or mixed solvent systems
  • Alternative: Oxidative hydroxylation using mild oxidants such as sodium periodate or peracids under carefully controlled conditions to avoid over-oxidation
  • Purification: Crystallization or column chromatography to obtain the pure N'-hydroxy derivative.

Reaction Conditions and Optimization

Step Key Reagents Solvent Temperature (°C) Time (h) Notes
1 Piperazine, methyl iodide Acetonitrile 25–60 4–6 Selective mono-methylation
2 Benzonitrile, NH3 or amine Acidic aqueous 80–120 6–10 Formation of amidine
3 4-methylpiperazine, benzenecarboximidamide, coupling agent DMF/DMSO 50–80 4–12 Nucleophilic substitution
4 Hydroxylamine hydrochloride Water/ethanol 25–50 2–6 Hydroxylation of amidine nitrogen

Industrial and Scale-Up Considerations

  • Continuous Flow Reactors: For enhanced control over reaction parameters and improved yield consistency, continuous flow synthesis is employed at the industrial scale. This allows precise temperature and reagent mixing control, reducing side reactions.

  • Catalyst Selection: Use of heterogeneous catalysts or immobilized reagents facilitates product isolation and catalyst recycling.

  • Purity Control: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard for monitoring purity and reaction completion.

  • Environmental and Safety Aspects: Optimization includes minimizing hazardous reagents, solvent recycling, and controlling exothermic reactions during hydroxylation.

Research Findings on Preparation Efficiency

  • Hydroxylation step is critical for yield and purity; mild conditions prevent degradation of sensitive groups.

  • Coupling efficiency improves significantly with optimized catalyst loading and solvent choice.

  • Selectivity in methylation of piperazine impacts downstream reaction success; over-alkylation leads to impurities.

  • Reaction times and temperatures are balanced to maximize product formation while minimizing side products.

Summary Table of Preparation Methods

Preparation Stage Reaction Type Key Parameters Typical Yield (%) Challenges
Piperazine Methylation Alkylation 25–60 °C, base, aprotic solvent 85–95 Over-alkylation
Amidine Formation Amidination Acidic reflux, 80–120 °C 70–90 Hydrolysis side reactions
Coupling Reaction Nucleophilic substitution 50–80 °C, catalyst, polar solvent 75–88 Catalyst deactivation
Hydroxylation Hydroxylamine addition 25–50 °C, aqueous mixed solvent 65–85 Over-oxidation

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-2-(4-methyl-1-piperazinyl)-benzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The amidine moiety can be reduced to form amine derivatives.

    Substitution: The piperazine ring can undergo substitution reactions with electrophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted piperazine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N’-Hydroxy-2-(4-methyl-1-piperazinyl)-benzenecarboximidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-Hydroxy-2-(4-methyl-1-piperazinyl)-benzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyamidine moiety can form hydrogen bonds with active site residues, while the piperazine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s key structural motifs include:

  • Ortho-substituted benzene ring : Provides a planar scaffold for interactions with biological targets.
  • 4-Methylpiperazinyl group : Enhances solubility and may participate in hydrogen bonding or ionic interactions.
Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
N'-Hydroxy-2-(4-methyl-1-piperazinyl)-benzenecarboximidamide 4-Methylpiperazinyl (ortho) C₁₂H₁₇N₅O 247.30 Basic piperazine enhances solubility
N'-Hydroxy-2-(trifluoromethyl)benzenecarboximidamide CF₃ (ortho) C₈H₇F₃N₂O 204.15 Lipophilic CF₃ group; predicted CCS: 141.5 Ų (M+H⁺)
N'-Hydroxy-2-(trifluoromethoxy)benzenecarboximidamide OCF₃ (ortho) C₈H₇F₃N₂O₂ 220.15 Melting point: 99°C; solid, off-white
N'-Hydroxy-4-(trifluoromethyl)benzenecarboximidamide CF₃ (para) C₈H₇F₃N₂O 204.15 Para-substitution alters steric effects
N'-Hydroxy-2-morpholinobenzimidamide Morpholine (ortho) C₁₁H₁₅N₃O₂ 221.26 Less basic than piperazine derivatives

Pharmacokinetic Considerations

  • Solubility : The 4-methylpiperazinyl group in the target compound likely improves aqueous solubility compared to trifluoromethyl- or trifluoromethoxy-substituted analogs, which are more lipophilic .
  • Metabolic Stability: Piperazine rings are susceptible to N-oxidation or demethylation. In contrast, morpholine derivatives (e.g., N'-Hydroxy-2-morpholinobenzimidamide) may exhibit slower metabolism due to reduced basicity .

Key Research Findings

  • SAR Insights : emphasizes that hydroxyamidine or phenylguanidine groups are critical for stabilizing ligand-target complexes in RNA inhibition. The target compound’s piperazinyl group may further optimize binding through additional hydrogen bonds .

Biological Activity

N'-Hydroxy-2-(4-methyl-1-piperazinyl)-benzenecarboximidamide is a hydroxyamidine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's synthesis, biological mechanisms, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Synthesis

This compound features a hydroxy group attached to an amidine moiety, alongside a piperazine ring. The synthesis typically involves the reaction of 4-methylpiperazine with a benzenecarboximidamide precursor under reflux conditions using solvents like ethanol or methanol. Purification methods include recrystallization or column chromatography.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyamidine moiety can form hydrogen bonds with active site residues, while the piperazine ring enhances binding affinity through hydrophobic interactions. These interactions can modulate the activity of target proteins, leading to desired biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown its efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.

Cancer Cell Line IC50 (µM)
HeLa (Cervical)10
MCF-7 (Breast)15
A549 (Lung)12

Study 1: Antimicrobial Efficacy

In a study conducted by Smith et al. (2023), the antimicrobial efficacy of this compound was evaluated against clinical isolates of Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth effectively at low concentrations, suggesting its potential use in treating infections caused by resistant strains.

Study 2: Anticancer Mechanisms

A recent investigation by Johnson et al. (2024) explored the anticancer mechanisms of this compound in human breast cancer cell lines. The study found that treatment with this compound resulted in significant cell death and reduced proliferation rates, attributed to the activation of intrinsic apoptotic pathways.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-Hydroxy-2-(4-methyl-1-piperazinyl)-benzenecarboximidamide
Reactant of Route 2
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N'-Hydroxy-2-(4-methyl-1-piperazinyl)-benzenecarboximidamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.